4-Fluoro-2-isopropoxyaniline: A Technical Overview for Research and Development
4-Fluoro-2-isopropoxyaniline: A Technical Overview for Research and Development
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a summary of the known physical and chemical properties of 4-Fluoro-2-isopropoxyaniline and its hydrochloride salt. Due to the limited availability of public domain data for this specific compound, information from structurally related molecules is included to provide context and potential starting points for experimental design.
Core Chemical Information
4-Fluoro-2-isopropoxyaniline is a substituted aniline derivative. The presence of a fluorine atom and an isopropoxy group on the aniline ring suggests its potential as a building block in medicinal chemistry, where such substitutions can modulate pharmacokinetic and pharmacodynamic properties.[1][2] Anilines are versatile precursors in the synthesis of a wide range of pharmaceutical compounds.[3]
The compound is commercially available in both its free base form and as a hydrochloride salt.[4][5][6][7]
Table 1: Compound Identification
| Identifier | 4-Fluoro-2-isopropoxyaniline | 4-Fluoro-2-isopropoxyaniline Hydrochloride |
| CAS Number | 148583-65-7[8] | 380430-47-7[4][5][9] |
| Molecular Formula | C₉H₁₂FNO[8] | C₉H₁₃ClFNO[4][5][9] |
| Molecular Weight | 169.196 g/mol | 205.66 g/mol [4][9] |
| IUPAC Name | 4-fluoro-2-(propan-2-yloxy)aniline | 4-fluoro-2-propan-2-yloxyaniline;hydrochloride[6] |
| Synonyms | - | 4-FLUORO-2-ISOPROPOXYANILINE, HCL; 4-Fluro-2-isopropoxyanile hydrochloride[5] |
| Purity | Typically ≥98%[8] | Typically ≥98%[6] |
Physical and Chemical Properties
Table 2: Physical Properties of 4-Fluoro-2-isopropoxyaniline and Related Compounds
| Property | 4-Fluoro-2-isopropoxyaniline | 4-Fluoro-2-methoxyaniline (Analogue) | 4-Fluoroaniline (Parent Compound) |
| Melting Point | Data not available | Data not available | -1.9 °C |
| Boiling Point | Data not available | 215 °C[10] | 188 °C |
| Density | Data not available | 1.176 g/cm³[11] | 1.1725 g/cm³ |
| Solubility | Data not available | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[11] | Data not available |
| Appearance | Data not available | Colorless to brown clear liquid[12] | Colorless liquid |
Stability and Storage
Suppliers recommend storing 4-Fluoro-2-isopropoxyaniline hydrochloride at -20°C for maximum stability.[9] For the free base, storage at 2-8°C under an inert atmosphere is suggested. It is advisable to protect the compound from light.
Spectroscopic Data
Experimentally obtained spectroscopic data for 4-Fluoro-2-isopropoxyaniline is not widely published. However, predicted data and information for related compounds are available.
Mass Spectrometry
Predicted collision cross-section (CCS) values for the protonated molecule [M+H]⁺ and other adducts of 4-fluoro-2-propan-2-yloxyaniline have been calculated.[13] These values can be useful in mass spectrometry-based identification.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
While specific spectra for 4-Fluoro-2-isopropoxyaniline are not available, the general features can be predicted based on its structure. FT-IR spectroscopy is effective for identifying functional groups, while NMR spectroscopy provides detailed structural information.[14] For the related compound 4-chloro-2-fluoroaniline, detailed FT-IR, FT-Raman, and NMR studies have been conducted, which could serve as a reference for spectral interpretation.[15]
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 4-Fluoro-2-isopropoxyaniline are not publicly available. The following sections provide generalized protocols based on methods for structurally similar compounds.
Synthesis
The synthesis of substituted anilines often involves the reduction of a corresponding nitro compound or through nucleophilic aromatic substitution. A general workflow for the synthesis of a substituted aniline is presented below. The synthesis of 4-Fluoro-2-methoxyaniline, a close structural analogue, typically involves the reduction of 4-fluoro-2-nitroanisole.[11]
Caption: Generalized workflow for the synthesis of a substituted aniline.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of and quantifying substituted anilines. A reversed-phase HPLC method would likely be suitable for 4-Fluoro-2-isopropoxyaniline.
General HPLC Method Development Starting Point:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter before injection.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or the involvement of 4-Fluoro-2-isopropoxyaniline in any signaling pathways. However, substituted anilines are a common motif in a wide range of biologically active molecules, and their isosteric replacement is a topic of interest in drug discovery to improve pharmacokinetic properties and reduce metabolic liabilities.[1][2] The structural alerts associated with anilines, such as potential metabolic instability and toxicity, are important considerations in drug design.[16]
The related compound, 4-Fluoro-2-methoxyaniline, has been used as an intermediate in the synthesis of compounds targeting various biological systems, including 5-HT3 receptor antagonists and inhibitors of Botulinum neurotoxin A light chain.[11][17] It has also been investigated as a tyrosine kinase inhibitor.[10] This suggests that 4-fluoro-2-alkoxy-substituted anilines are recognized as valuable scaffolds in medicinal chemistry.
References
- 1. cresset-group.com [cresset-group.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. appchemical.com [appchemical.com]
- 5. pschemicals.com [pschemicals.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. ivychem.com [ivychem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. usbio.net [usbio.net]
- 10. biosynth.com [biosynth.com]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
- 13. PubChemLite - 4-fluoro-2-isopropoxyaniline hydrochloride (C9H12FNO) [pubchemlite.lcsb.uni.lu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. FT-IR, FT-Raman, NMR studies and ab initio-HF, DFT-B3LYP vibrational analysis of 4-chloro-2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopartner.co.uk [biopartner.co.uk]
- 17. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
